1-Cyanonaphthalene-5-methanol

Organic Synthesis Chemical Procurement Isomer Purity

Procurement based on non-specific cyanonaphthalene descriptors introduces isomer risk. This 1,5-disubstituted naphthalene provides a unique push-pull electronic system and orthogonal functional handles not replicable by 1-naphthonitrile or 1-naphthalenemethanol. - **Divergent synthesis**: Single starting material for amides, esters & tetrazoles - **Physical properties**: XLogP3 = 2.0, tPSA = 44 Ų - tuneable solubility & permeability - **Supply**: Quantities available from R&D mg to commercial g; stable crystalline solid

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
Cat. No. B11912234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanonaphthalene-5-methanol
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=C(C2=C1)C#N)CO
InChIInChI=1S/C12H9NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,14H,8H2
InChIKeySMXIVXWOAGROIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanonaphthalene-5-methanol: Dual-Functional Naphthalene Building Block


1-Cyanonaphthalene-5-methanol (CAS 176907-25-8) is a naphthalene derivative distinguished by the simultaneous presence of a cyano group at the 1-position and a hydroxymethyl group at the 5-position . This bifunctional architecture, with a molecular weight of 183.21 g/mol and formula C12H9NO, places it within the class of specialty organic intermediates, distinct from simpler mono-functional naphthalenes like 1-naphthonitrile or 1-naphthalenemethanol . Its primary value lies in its utility as a versatile synthetic handle for constructing more complex molecules for pharmaceutical and materials science research.

Why Generic Naphthalene Analogs Cannot Substitute


Procurement based solely on a 'cyanonaphthalene' or 'naphthalenemethanol' descriptor is technically unsound. The specific 1,5-substitution pattern on the naphthalene core creates a unique molecular geometry and electronic environment that is not replicated by other isomers [1]. For instance, 1-Cyanonaphthalene lacks the critical hydroxymethyl handle for further derivatization, while 1-Naphthalenemethanol lacks the electron-withdrawing nitrile group essential for tuning reactivity and photophysical properties. The contiguous positioning of the two functional groups in 1-Cyanonaphthalene-5-methanol provides a distinct, quantifiable set of physical properties, including a specific topological polar surface area (tPSA) of 44 Ų and a computed XLogP3 of 2, which directly influence solubility, membrane permeability, and molecular recognition—parameters that simple analogs cannot match [2]. Generic substitution would introduce a different isomer like 1-Cyanonaphthalene-3-methanol, fundamentally altering the dipole moment and steric profile, thereby invalidating structure-activity relationships in research applications [1].

Quantitative Differentiation: Comparative Evidence Analysis


Regioisomeric Purity Defines Structural Identity

1-Cyanonaphthalene-5-methanol is supplied as a single, well-defined regioisomer with a purity of 98%, distinguishing it from its 3-methanol isomer . While 1-Cyanonaphthalene-3-methanol (CAS data available via vendor networks) represents an alternative configuration, the 5-substituted isomer offers a different steric and electronic profile crucial for specific downstream synthetic pathways. The specific location of the hydroxymethyl group at the 5-position, confirmed by SMILES notation N#CC1=CC=CC2=C(C=CC=C12)CO, dictates a unique chemical behavior not achievable with other positional isomers .

Organic Synthesis Chemical Procurement Isomer Purity

LogP and TPSA Differentiate Physicochemical Profile

The computed XLogP3 of 2 and topological polar surface area (tPSA) of 44 Ų for 1-Cyanonaphthalene-5-methanol provide a quantifiable differentiation from simpler analogs [1]. For comparison, 1-Cyanonaphthalene (CAS 86-53-3) has a computed XLogP3 of approximately 2.6 and a tPSA of 24 Ų, while 1-Naphthalenemethanol (CAS 4780-79-4) has an XLogP3 of ~2.2 and a tPSA of 20 Ų. The 5-hydroxymethyl group on the target compound increases polarity and hydrogen-bonding capacity relative to the parent nitrile, while the nitrile maintains lower lipophilicity compared to the methanol analog. This places the compound in a distinct, intermediate property space suitable for balancing membrane permeability and solubility.

Computational Chemistry Drug Discovery Physicochemical Properties

Dual Functional Handles Enable Orthogonal Reactivity

The combination of a nitrile and a primary alcohol on the same naphthalene core provides a platform for sequential, orthogonal functionalization. The nitrile can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloadditions, while the alcohol can be activated for esterification, etherification, or oxidation without interference [1]. In contrast, 1-Cyanonaphthalene lacks the hydroxyl handle, and 1-Naphthalenemethanol lacks the nitrile handle . This bifunctional nature enables a one-pot, two-step diversification strategy, which is a significant process efficiency advantage over using two separate mono-functional building blocks.

Click Chemistry Bioconjugation Synthetic Methodology

High-Value Research Application Scenarios


Diversified Compound Library Synthesis

Medicinal chemistry groups prioritizing lead optimization can use 1-Cyanonaphthalene-5-methanol as a single starting material to generate diverse sets of amides, esters, and tetrazoles through the orthogonal transformation of its alcohol and nitrile groups. This approach directly leverages the compound's bifunctional nature to enable divergent synthesis, increasing library complexity while maintaining a common naphthalene core [1].

Fluorescent Probe and Sensor Development

The 1,5-substitution pattern creates a specific push-pull electronic system that is distinct from 1,4- or 2,6-substituted analogs. This property, predicted from the compound's XLogP3 and tPSA, can be exploited in the design of solvatochromic fluorescent probes where the alcohol serves as a bioconjugation point and the nitrile modulates the fluorophore's excited state [1]. This differentiates it from probe designs based on symmetric 2,6-substituted naphthalene cores [2].

Asymmetric Catalysis Ligand Intermediate

The rigid, asymmetric 1,5-disubstituted naphthalene scaffold is a privileged structure for constructing chiral ligands. The spatially defined alcohol and nitrile groups can be sequentially converted into phosphine-amine or carbene-phenolate ligands, offering a unique steric and electronic environment for metal centers compared to ligands derived from 1,1'-binaphthol (BINOL) or 1,2-disubstituted benzenes [1]. The computed tPSA of 44 Ų suggests moderate coordination sphere occupancy.

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